molecular formula C6H10FN B12835032 (1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane

(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B12835032
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclic framework provides rigidity, which can be beneficial in drug design for targeting specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane typically involves several key steps:

    Starting Materials: The synthesis often begins with readily available starting materials such as proline derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: The formation of the bicyclic structure is usually accomplished through intramolecular cyclization reactions. This can involve the use of strong bases or catalysts to promote the formation of the azabicyclo structure.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The double bonds in the bicyclic structure can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding how fluorine atoms influence the binding and activity of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the bicyclic structure provides rigidity that can improve selectivity. The nitrogen atom can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different substitution pattern.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom instead of nitrogen.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic framework.

Uniqueness

(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. The specific stereochemistry also contributes to its distinct behavior in chemical reactions and biological interactions.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

OAJNJXJCKQKODM-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@@H]1CN2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.